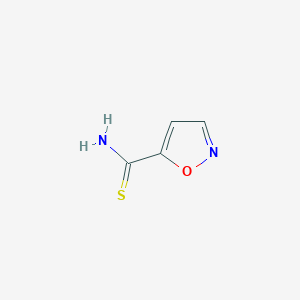

1,2-Oxazole-5-carbothioamide

Übersicht

Beschreibung

1,2-Oxazole-5-carbothioamide is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

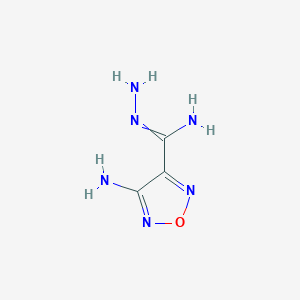

Synthesis and Antimicrobial Activity

1,2-Oxazole-5-carbothioamide derivatives have been synthesized for their potential antimicrobial activities. The compounds synthesized through various chemical reactions, including microwave-assisted and conventional methods, have shown promising antimicrobial properties. For instance, a study detailed the synthesis of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton, showcasing the compound's role in creating pharmacophores with significant biological activity (Ceylan et al., 2016).

Spectroscopic and Photophysical Studies

Another research avenue involves spectroscopic and X-ray studies of this compound derivatives to understand their prototropic tautomerism and photophysical properties. These studies provide insights into the structural and electronic characteristics of such compounds, which are essential for their application in material science and pharmaceuticals (Rana & Chaudhary, 2021).

Chemical Rearrangements and Synthesis

The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides has been explored to optimize the synthesis process of these compounds under various conditions, highlighting their synthetic versatility and the potential for generating diverse chemical structures (Ilkin et al., 2020).

Antimicrobial and Biological Activities

Research on this compound derivatives also focuses on their biological activities, including antimicrobial, antilipase, and antiurease effects. The synthesis of hybrid molecules containing several azole moieties has been investigated, and some compounds have shown significant biological activities, which could be beneficial for developing new therapeutic agents (Ceylan et al., 2014).

Mechanistic Insights and Methodological Advances

Studies also delve into the mechanistic aspects of reactions involving this compound derivatives, providing a deeper understanding of their chemical behavior and facilitating the development of novel synthetic methodologies. For example, research on gold catalysis presents mild conditions for synthesizing oxazoles from N-propargylcarboxamides, offering new pathways for chemical synthesis (Hashmi et al., 2004).

Wirkmechanismus

While specific mechanisms of action for 1,2-Oxazole-5-carbothioamide are not detailed in the search results, oxazole derivatives have been reported to have a wide spectrum of biological activities . They have been used in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Safety and Hazards

While specific safety data for 1,2-Oxazole-5-carbothioamide was not found, it’s important to handle all chemicals with care. Oxazole, a related compound, is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) according to the 2012 OSHA Hazard Communication Standard .

Zukünftige Richtungen

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been synthesized and evaluated for their potential therapeutic usefulness . Future research may focus on developing eco-friendly synthetic strategies and exploring the diverse biological potential of oxazole derivatives .

Eigenschaften

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)